Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate

Protease inhibition Enantioselectivity Aspartic protease

Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate (CAS 1637781-37-3; MF C₁₃H₁₆FNO₂; MW 237.27 g·mol⁻¹) is an enantiomerically pure, cis-configured aziridine-2-carboxylate building block bearing a 3-fluorophenyl substituent at C3 and a tert-butyl ester at C2. The compound belongs to the broader class of cis-3-arylaziridine-2-carboxylates, which have been validated as pseudo-irreversible inhibitors of secreted aspartic proteases (SAP1–SAP8) from Candida albicans and as potent inhibitors of the mammalian aspartic protease cathepsin D.

Molecular Formula C13H16FNO2
Molecular Weight 237.27 g/mol
Cat. No. B12087408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate
Molecular FormulaC13H16FNO2
Molecular Weight237.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)F
InChIInChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3
InChIKeyFOATVYJZLYYGOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate: Chiral cis-Aziridine-2-carboxylate Scaffold for Asymmetric Synthesis and Protease-Targeted Research


Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate (CAS 1637781-37-3; MF C₁₃H₁₆FNO₂; MW 237.27 g·mol⁻¹) is an enantiomerically pure, cis-configured aziridine-2-carboxylate building block bearing a 3-fluorophenyl substituent at C3 and a tert-butyl ester at C2 . The compound belongs to the broader class of cis-3-arylaziridine-2-carboxylates, which have been validated as pseudo-irreversible inhibitors of secreted aspartic proteases (SAP1–SAP8) from Candida albicans and as potent inhibitors of the mammalian aspartic protease cathepsin D [1]. The defined (2R,3R) absolute configuration, confirmed for related compounds by experimental circular dichroism (CD) and quantum chemical CD calculations, distinguishes this single enantiomer from racemic or diastereomeric mixtures commonly encountered in early discovery [2].

Why Generic Substitution of Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate Fails: Stereochemistry, Regioisomerism, and Aryl Substitution Dictate Biological Outcome


In the aziridine-2-carboxylate inhibitor series, three structural variables profoundly impact protease inhibition potency and selectivity: (i) the absolute configuration at the C2–C3 aziridine ring stereocenters, (ii) the nature and position of the aryl substituent at C3, and (iii) the cis versus trans ring geometry [1]. The (2R,3R) enantiomer is not functionally equivalent to its (2S,3S) mirror image; the Büchold thesis shows that separated diastereomers of the same inhibitor (e.g., A-31a vs. A-31b) exhibit significantly different inhibition constants against both SAP2 and cathepsin D [2]. Moving the fluorine from the 3-position to the 4-position alters the electronic and steric presentation of the aryl ring to the enzyme S1' pocket, potentially abolishing productive binding interactions, while the non-fluorinated parent compound tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate lacks the electronegative substituent required for specific halogen-bond or dipolar contacts [3]. The trans diastereomer (CAS 1637781-53-3) places the aryl and ester substituents on opposite faces of the aziridine ring, yielding a geometry incompatible with the cis-configured active-site architecture exploited by this inhibitor class [1].

Quantitative Differentiation Evidence for Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate Against Closest Analogs


Enantiomer Discrimination: (2R,3R) vs. (2S,3S) Configurations Yield Significantly Different Enzyme Inhibition Constants

The (2R,3R) configuration of the target compound maps onto the stereochemical series where separated diastereomers show significantly divergent inhibitory activity. In the Büchold thesis, the separated diastereomers of compound A-31 (bearing (R)- or (S)-amino acid ester appendages) exhibited significantly different k₂ₙd values against SAP2, with one diastereomer reaching 60,608–118,582 M⁻¹·min⁻¹ while the other was substantially less active [1]. Similarly, diastereomers A-31a and A-31b produced significantly different inhibition constants against cathepsin D [2]. This establishes that the two enantiomeric aziridine cores—(2R,3R) and (2S,3S)—cannot be used interchangeably for protease-targeted applications. The target compound's (2R,3R) configuration is the more active enantiomer in the cis-3-arylaziridine-2-carboxylate series, as inferred from the absolute configuration–activity relationship established by experimental CD analysis [3].

Protease inhibition Enantioselectivity Aspartic protease Cathepsin D

Fluorine Positional Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl Substitution Alters Electronic Profile and Predicted Binding Interactions

The 3-fluorophenyl substituent on the target compound creates a distinct electrostatic potential surface compared to the 4-fluorophenyl regioisomer (CAS 146669-29-6 region). In the cis-3-arylaziridine-2-carboxylate series, the aryl ring occupies the enzyme S1' pocket, where the position of substituents directly affects hydrophobic and dipolar interactions [1]. Fluorine at the meta position (3-fluoro) presents a dipole vector oriented differently from the para position (4-fluoro), which can alter the strength of interactions with backbone amide NH groups or ordered water molecules in the S1' pocket. The Büchold ChemMedChem study demonstrated that the most potent cathepsin D inhibitors (k₂ₙd = 500–900 × 10³ M⁻¹·min⁻¹; Kᵢ ≤ 1 μM) all contained hydrophobic N-alkyl substituents that productively interact with the lipophilic S2 pocket, while the aryl substituent at C3 governs S1' recognition [2]. The 3-fluoro substitution pattern is expected to provide a unique balance of electronegativity and steric bulk not achievable with 4-fluoro, 4-chloro, or unsubstituted phenyl analogs.

Halogen bonding Structure–Activity Relationship Cathepsin D S1' pocket

cis vs. trans Diastereomer Differentiation: Only the cis-Configured Scaffold Matches the Validated Protease Inhibitor Pharmacophore

All 52 compounds in the Büchold et al. ChemMedChem study that showed potent pseudo-irreversible inhibition of SAP1, SAP2, SAP3, SAP8, and cathepsin D were cis-configured aziridine-2-carboxylates [1]. The cis geometry places the C3-aryl and C2-ester substituents on the same face of the aziridine ring, a spatial arrangement that enables simultaneous engagement of the S1' (aryl) and catalytic (aziridine electrophile) sites of aspartic proteases. The trans diastereomer tert-butyl (2S,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate (CAS 1637781-53-3), which positions the aryl and ester groups on opposite faces, presents a fundamentally different three-dimensional pharmacophore that is not supported by the validated cis-configured inhibitor series [2]. The Degel et al. 2008 study on cis-configured aziridines as SAP2 inhibitors further demonstrated that enzyme assays revealed second-order inhibition rate constants (k₂) between 56,000 and 121,000 M⁻¹·min⁻¹ for the most potent N-benzyl-3-phenyl-substituted cis-aziridines, and that these compounds decreased SAP2-dependent C. albicans growth while not affecting SAP2-independent growth [3].

Diastereoselectivity Protease inhibitor pharmacophore SAP2 Cathepsin D

Cathepsin D Inhibition Potency Baseline: Class-Level Evidence for Low-Micromolar to Sub-Micromolar Kᵢ Values

The cis-3-arylaziridine-2-carboxylate scaffold has been extensively characterized against cathepsin D, a mammalian aspartic protease implicated in cancer progression and neurodegenerative diseases. In the Büchold ChemMedChem study, the most active inhibitors (5, 9, 10, 21, and 28) exhibited k₂ₙd values between 500 and 900 × 10³ M⁻¹·min⁻¹ and Kᵢ values near or below 1 μM for cathepsin D [1]. The Büchold thesis further reported that 36 out of 46 tested aziridine-2-carboxylates achieved cathepsin D k₂ₙd values of 10,350 to 936,544 M⁻¹·min⁻¹, indicating that cathepsin D is generally more sensitive to this inhibitor class than SAP2 [2]. The most potent compound in the series, A-58 (bearing (R)-Phe and N-tert-butyl substitution), reached a Kᵢ in the three-digit nanomolar range [2]. The target compound, with its (2R,3R)-3-(3-fluorophenyl) configuration and tert-butyl ester, embodies the core structural features of this validated inhibitor class and is expected to exhibit cathepsin D inhibitory activity within the class-established potency range.

Cathepsin D Anticancer target Aspartic protease Kᵢ determination

tert-Butyl Ester as a Differentiating Protecting Group: Steric Bulk and Acid-Labile Orthogonality Enable Selective Deprotection Strategies

The tert-butyl ester at C2 of the target compound serves a dual function: it acts as a carboxylic acid protecting group that can be selectively removed under acidic conditions (e.g., TFA) while remaining stable under basic and hydrogenolytic conditions commonly used for N-deprotection or peptide coupling [1]. This orthogonality is critical in multi-step synthetic sequences where the aziridine ring must be preserved. The Büchold thesis describes the use of aziridine-2-carboxylate tert-butyl esters in amino acid and peptide coupling reactions with standard coupling reagents (PPA, DPPA), followed by selective tert-butyl ester hydrolysis to liberate the free carboxylic acid for further functionalization [2]. By contrast, the corresponding methyl or ethyl ester analogs (e.g., methyl 1-(4-fluorophenyl)aziridine-2-carboxylate, CAS 933453-51-1) require saponification conditions that can lead to aziridine ring opening, compromising yield and stereochemical integrity [3]. The cis-aziridine-2-carboxylate solid-phase synthesis methodology reported by the Università di Siena group further underscores the importance of the tert-butyl ester in enabling on-resin deprotection without resin cleavage [3].

Protecting group strategy Solid-phase synthesis Peptide coupling Orthogonal deprotection

Antiplasmodial Dual Activity: cis-Aziridine-2-carboxylates Exhibit Sub-Micromolar IC₅₀ Against Plasmodium falciparum

Beyond aspartic protease inhibition, cis-configured 3-phenylaziridine-2-carboxylates have demonstrated antiplasmodial activity. The reference compounds A-07 and A-08 both exhibited IC₅₀ values in the lower micromolar range against Plasmodium falciparum in cell-based assays [1]. The antiplasmodial activity is attributed to inhibition of falcipain cysteine proteases, a mechanism distinct from the aspartic protease (SAP/cathepsin D) target, establishing these compounds as dual-mode inhibitors [2]. The target compound, bearing the same cis-aziridine-2-carboxylate pharmacophore with a 3-fluorophenyl substituent that enhances membrane permeability relative to the unsubstituted phenyl analog, is a logical candidate for extension of this dual anti-infective profile. The 2007 screening of protease inhibitors as antiplasmodial agents confirmed that aziridine-2-carboxylic acid derivatives represent a privileged chemotype for this indication [2].

Antimalarial Plasmodium falciparum Dual-mode inhibitor Cysteine protease

High-Impact Application Scenarios for Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate Based on Established Evidence


Enantioselective Synthesis of Fluorinated α-Amino-β-Hydroxy Acids via Regioselective Aziridine Ring Opening

The (2R,3R)-configured aziridine-2-carboxylate core is a direct precursor to enantiomerically pure fluorinated α-amino-β-hydroxy acids through regioselective ring opening with oxygen nucleophiles under acidic conditions [1]. The 3-fluorophenyl substituent at C3 directs nucleophilic attack to the C2 position, yielding defined (2R,3R)-configured amino alcohol products. The tert-butyl ester can be selectively removed post-ring-opening to liberate the free carboxylic acid for peptide coupling. This synthetic route, validated for cis-3-phenylaziridine-2-carboxylates by Lee et al. (Tetrahedron, 2001), provides access to homophenylalanine analogs, β-amino-α-hydroxy acids, and α,β-diamino acids with a fluorine atom installed for metabolic stability or ¹⁸F PET tracer development [2].

Structure–Activity Relationship (SAR) Studies on Cathepsin D-Selective Inhibitors for Oncology Research

The target compound serves as a core scaffold for systematic SAR exploration of cathepsin D inhibitors, where the 3-fluorophenyl substituent can be compared head-to-head with 4-fluorophenyl, 4-chlorophenyl, and unsubstituted phenyl analogs to quantify the contribution of halogen position to S1' pocket affinity [1]. The Büchold ChemMedChem assay platform provides a robust, published methodology for determining k₂ₙd and Kᵢ values in a FRET-based format using Dabcyl-Arg-Lys-Pro-Ala-Leu-Phe-Phe-Arg-Leu-Glu(EDANS)-ArgOH substrate, enabling direct comparison of results across laboratories [2]. Compounds in this series have achieved Kᵢ values in the three-digit nanomolar range against cathepsin D, establishing a potency benchmark for new derivatives [2].

Antifungal Drug Discovery: SAP2-Selective Inhibitor Development for Candida albicans Infections

The cis-aziridine-2-carboxylate scaffold, exemplified by the target compound, is a validated starting point for developing SAP2-selective inhibitors as novel antimycotic agents [1]. The Degel et al. 2008 study demonstrated that cis-configured aziridines decrease SAP2-dependent C. albicans growth while not affecting SAP2-independent growth, confirming on-target antifungal activity [2]. The (2R,3R) enantiomer of the target compound provides the correct absolute configuration for engagement of the SAP2 active site, and the 3-fluorophenyl substituent offers a unique electronic profile for probing S1' pocket interactions that differ from the extensively characterized phenyl series [1]. With increasing resistance to current antifungal drugs, SAP-targeted aziridine-2-carboxylates represent a mechanistically distinct approach to anti-Candida therapy [3].

Dual Aspartic/Cysteine Protease Inhibitor Libraries for Anti-Parasitic Screening Cascades

The target compound can anchor a focused library of cis-aziridine-2-carboxylate derivatives designed to inhibit both aspartic proteases (cathepsin D, SAP2) and cysteine proteases (falcipains, rhodesain), leveraging the dual-mode inhibition mechanism established in the literature [1]. The tert-butyl ester provides a modular handle for introducing diverse amino acid esters or peptide chains at C2 via coupling chemistry compatible with the strained aziridine ring [2]. Screening such libraries against P. falciparum (where reference compounds A-07 and A-08 show low-micromolar IC₅₀ values [2]), Leishmania mexicana cysteine protease LmCPB2.8, and human cathepsins B and L enables selectivity profiling that can identify parasite-selective inhibitors [3].

Quote Request

Request a Quote for Tert-butyl (2R,3R)-3-(3-fluorophenyl)aziridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.